molecular formula C9H20N2 B3048626 3-Piperidinebutanamine CAS No. 1772-29-8

3-Piperidinebutanamine

Cat. No. B3048626
CAS RN: 1772-29-8
M. Wt: 156.27 g/mol
InChI Key: HVCYXOVITCKDCK-UHFFFAOYSA-N
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Description

Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It is an important structural element in many pharmaceuticals and alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized using various approaches, including Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclisation of α-amino acids .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Physical properties of piperidine derivatives can include color, density, hardness, and melting and boiling points. Chemical properties can include flammability, toxicity, acidity, reactivity, and heat of combustion .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A novel method for synthesizing conformationally rigid diamines, including 3-(pyrrolidin-1-yl)piperidine, has been developed. This compound is significant in medicinal chemistry due to its rigid structure and relevance in synthesizing complex molecules (Smaliy et al., 2011).
  • Chemical Analysis and Characterization : Comprehensive chemical analyses, including gas chromatography and mass spectrometry, have been employed for characterizing various piperidine derivatives. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds (De Paoli et al., 2013).

Pharmacological and Biological Applications

  • Neuroprotective Properties : Piperidine derivatives, when used in combination with other compounds, have shown potential in neuroprotection. Studies indicate that these combinations can mitigate neurotoxicity in models of Parkinson’s disease, suggesting therapeutic applications for neurodegenerative conditions (Singh, Jamwal, & Kumar, 2017).
  • Cognitive Disorders Treatment : Histamine H3 receptor antagonists, which include certain piperidine derivatives, have been found effective in treating cognitive disorders and Alzheimer's disease. These compounds increase the release of key neurotransmitters, enhancing cognitive processes (Brioni et al., 2011).
  • Anticancer Properties : Piperidine and its derivatives are being investigated for their anticancer properties. Studies have shown that these compounds can act against various cancers by regulating crucial signaling pathways and inhibiting cell migration, making them potential candidates for cancer therapy (Mitra et al., 2022).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological target. For example, some piperidine derivatives act as calcium channel blockers .

Safety and Hazards

The safety and hazards of piperidine derivatives can vary widely depending on the specific compound. Some general hazards associated with piperidine include skin and eye irritation, respiratory irritation, and acute toxicity .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-3-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCYXOVITCKDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332540
Record name 3-Piperidinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinebutanamine

CAS RN

1772-29-8
Record name 3-Piperidinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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